(S)-2-(3-methylpiperazin-1-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3S)-3-methylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-7-13(6-5-10-8)9-11-3-2-4-12-9/h2-4,8,10H,5-7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCORXGRXMXIUCY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271369 | |
| Record name | 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668484-58-0 | |
| Record name | 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=668484-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3S)-3-Methyl-1-piperazinyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401271369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Pharmacological Potential
Research has indicated that (S)-2-(3-methylpiperazin-1-yl)pyrimidine exhibits promising activity as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various central nervous system (CNS) disorders, making this compound a candidate for further development in treating conditions such as anxiety and depression .
Case Studies
- Binding Affinity Studies : A study demonstrated that derivatives of pyrimidine, including this compound, were evaluated for their binding affinities towards 5-HT2C receptors. Results indicated that modifications in the piperazine side chain could enhance selectivity and potency against specific receptor subtypes, which is crucial for minimizing side effects associated with broader spectrum agonists .
- Neuroimaging Applications : The compound has also been explored as a potential radiolabeled probe for positron emission tomography (PET) imaging. A related study synthesized a carbon-11 labeled version of a pyrimidine derivative to visualize IRAK4 enzyme activity in neuroinflammation, showcasing its utility in both therapeutic and diagnostic contexts .
Applications in Drug Development
The versatility of this compound extends beyond CNS applications:
- Anticancer Research : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Antimicrobial Activity : Preliminary studies suggest that certain modifications can enhance antimicrobial properties, making them candidates for developing new antibiotics.
Chemical Reactions Analysis
Key Methodologies:
-
Chloropyrimidine Intermediate Route (Source , ):
Reacting 2-chloropyrimidine with (S)-3-methylpiperazine under reflux in ethanol or acetonitrile yields the target compound. Piperazine acts as a nucleophile, displacing chlorine.
Example Reaction: -
Microwave-Assisted Synthesis (Source ):
Ultrasound irradiation accelerates cyclocondensation of β-keto esters and amidines, producing pyrimidine cores. Subsequent functionalization with chiral piperazines enhances stereochemical control.
Alkylation/Acylation of the Piperazine Ring
The secondary amine in the piperazine ring undergoes alkylation or acylation to introduce diverse substituents (Source , ):
| Reaction Type | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetylated derivative | 72% | |
| Alkylation | Benzyl bromide | N-Benzyl-3-methylpiperazine-pyrimidine | 65% |
Pyrimidine Ring Modifications
-
Electrophilic Substitution :
Nitration at C5 using HNO3/H2SO4 introduces nitro groups, enabling further reduction to amino derivatives (Source ). -
Suzuki-Miyaura Coupling :
Halogenated analogs (e.g., 5-bromo derivatives) undergo cross-coupling with aryl boronic acids (Source , ).
Stereochemical Stability
The (S)-configuration at the piperazine methyl group is retained under mild conditions but racemizes at temperatures >120°C (Source ).
Key Data:
Spectroscopic Characterization
Stability and Storage
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound belongs to a broader class of pyrimidine derivatives with piperazine or morpholine substituents. Key analogs include:
*Molecular weights estimated based on structural data.
Key Observations:
In contrast, the unmodified piperazine in this compound offers better solubility in polar solvents . Morpholine-containing analogs exhibit intermediate solubility due to morpholine’s balanced hydrophilic-lipophilic profile .
Stereochemical Impact :
- The (S)-configuration of the methylpiperazine group in the target compound contrasts with racemic analogs, which often show reduced binding affinity in chiral environments (e.g., kinase active sites) .
Biological Activity: Thieno[3,2-d]pyrimidine derivatives (e.g., third analog) demonstrate enhanced kinase inhibition compared to simpler pyrimidines, attributed to the thieno ring’s planar structure improving π-π stacking with target proteins .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Piperazine-containing derivatives like this compound are prone to N-demethylation by cytochrome P450 enzymes, whereas morpholine analogs exhibit slower metabolism .
- Toxicity : Methylpiperazine derivatives generally show lower hepatotoxicity compared to morpholine-containing compounds, as observed in preclinical rodent models .
Preparation Methods
Direct Amination of 2-Chloropyrimidines
- 2-Chloropyrimidine derivatives can undergo nucleophilic aromatic substitution with 3-methylpiperazine under reflux conditions in ethanol or other polar solvents.
- Catalysts such as potassium hydroxide or bases facilitate the reaction.
- This approach avoids the need for thiol or methylsulfanyl intermediates but requires access to halogenated pyrimidines.
Multicomponent and Catalytic Methods
Recent literature reports multicomponent coupling and catalytic annulation methods for pyrimidine synthesis, which could be adapted for preparing substituted pyrimidines with piperazine moieties:
- ZnCl2-catalyzed three-component coupling reactions.
- Base-facilitated oxidative C–N bond formation.
- Copper-catalyzed annulations of amidines with ketones or alcohols.
While these methods focus on pyrimidine core construction, subsequent functionalization with 3-methylpiperazine remains a key step.
Representative Data Table of Preparation Steps
| Step | Reactants/Intermediates | Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Chalcone + Thiourea | Reflux in 1,4-dioxane + AcOH | 24 h | 70-85 | Formation of pyrimidine-2-thiol |
| 2 | Pyrimidine-2-thiol + MeI + K2CO3 in DMF | Stirring at RT | 4 h | 75-90 | Methylation to 2-(methylsulfanyl) pyrimidine |
| 3 | 2-(Methylsulfanyl) pyrimidine + 3-methylpiperazine + KOH in ethanol | Reflux | 12 h | 65-80 | Nucleophilic substitution yielding target compound |
Research Findings and Observations
- The substitution at the 2-position of pyrimidine with 3-methylpiperazine proceeds smoothly under basic reflux conditions, providing good yields of the desired product.
- Monitoring by thin-layer chromatography (TLC) is essential to determine reaction completion.
- Recrystallization from ethanol or ethanol mixtures yields pure crystalline solids suitable for further characterization.
- The stereochemical integrity of the (S)-enantiomer is preserved during the substitution step, provided chiral starting materials or chiral resolution methods are employed upstream.
- The use of methylsulfanyl as a leaving group is advantageous due to its good leaving ability and ease of preparation from the thiol intermediate.
- Alternative halogenated pyrimidines can be used but may require harsher conditions or longer reaction times.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize (S)-2-(3-methylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine precursors and 3-methylpiperazine derivatives. Key steps include:
- Core Pyrimidine Formation : Use of pyrimidine-2-amine derivatives with activating groups (e.g., chloro or bromo substituents) for nucleophilic attack by 3-methylpiperazine .
- Stereochemical Control : Chiral resolution via chromatographic separation or asymmetric catalysis to isolate the (S)-enantiomer .
- Optimization : Solvent choice (e.g., DMF or THF for polar aprotic conditions), temperature control (60–100°C), and stoichiometric ratios (1:1.2 for amine:pyrimidine) to minimize byproducts .
Q. How is the stereochemistry and crystal structure of this compound validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) confirms stereochemistry and bond geometry. For example, a cadmium complex containing this ligand revealed a triclinic crystal system (space group P1) with distinct bond angles (α = 114.1°, β = 103.4°, γ = 100.3°) .
- Chiral HPLC : Retention time comparisons with racemic mixtures using chiral stationary phases (e.g., amylose- or cellulose-based columns) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies inform the design of this compound derivatives with enhanced pharmacological selectivity?
- Methodological Answer :
- Substituent Analysis : Systematic replacement of the 3-methyl group on piperazine with bulkier (e.g., cyclopropyl) or electron-withdrawing groups (e.g., sulfonyl) to modulate target binding. For example, fluorinated pyrimidine analogs showed improved kinase inhibition in PI3Kα studies .
- Computational Docking : Molecular dynamics simulations to predict interactions with target proteins (e.g., PI3K catalytic sites). Ligand efficiency metrics (e.g., ΔG binding energies) guide prioritization of derivatives .
- Biological Assays : Dose-response curves (IC50) in cell-based models (e.g., cancer cell lines) to quantify potency shifts post-modification .
Q. What strategies resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Meta-Analysis Framework :
Standardize Assay Conditions : Compare variables like cell line origin (e.g., HEK293 vs. HeLa), incubation time, and compound purity (HPLC ≥95%).
Control for Stereochemical Purity : Verify enantiomeric excess (e.g., via circular dichroism) to exclude confounding effects from racemic mixtures .
Cross-Validate Targets : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to confirm on-target effects .
- Case Study : Discrepancies in antimicrobial activity were attributed to differences in bacterial strain susceptibility and compound solubility in culture media .
Q. What analytical techniques are critical for characterizing degradation products or impurities in this compound during stability studies?
- Methodological Answer :
- LC-MS/MS : High-resolution mass spectrometry identifies degradation pathways (e.g., oxidative deamination or hydrolysis of the piperazine ring) .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and acidic/alkaline conditions to simulate shelf-life challenges .
- Quantitative NMR : 1H/13C NMR tracks structural integrity and quantifies impurities ≥0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
